tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate is a complex organic compound. It is characterized by its multiple sulfonate groups, azo linkages, and triazine rings, making it a highly functionalized molecule. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate involves multiple steps. The process typically starts with the diazotization of 1,5-disulfonatonaphthalene-2-amine, followed by coupling with 8-hydroxy-3,6-disulfonatonaphthalene-1-amine. The resulting azo compound is then reacted with 4-chloro-1,3,5-triazine under controlled conditions to form the triazine ring. Finally, the compound is sulfonated to introduce the sulfonate groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The azo linkages can be reduced to form amines.
Substitution: The chlorine atom in the triazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye due to its vibrant color and stability. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, the compound is used as a staining agent for various biological tissues and cells. Its ability to bind to specific cellular components makes it useful in microscopy and histology.
Medicine
In medicine, the compound is explored for its potential use in diagnostic imaging and as a therapeutic agent due to its ability to interact with biological molecules.
Industry
Industrially, the compound is used in the production of textiles, inks, and plastics
Mechanism of Action
The compound exerts its effects through its ability to form strong interactions with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules. The azo linkages and triazine rings provide sites for binding to proteins and other macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulfonate
- Tetrasodium 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulfonate
Uniqueness
Compared to similar compounds, tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate is unique due to its multiple sulfonate groups and complex structure. These features enhance its solubility and reactivity, making it more versatile in various applications.
Properties
CAS No. |
146632-12-4 |
---|---|
Molecular Formula |
C41H23ClK3N9Na4O26S8 |
Molecular Weight |
1558.856 |
IUPAC Name |
tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-8-oxo-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-oxo-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C41H30ClN9O26S8.3K.4Na/c42-39-45-40(43-25-10-11-29(81(62,63)64)24-17-31(83(68,69)70)35(37(53)33(24)25)50-48-19-4-6-20(7-5-19)78(54,55)13-12-77-85(74,75)76)47-41(46-39)44-27-16-21(79(56,57)58)14-18-15-30(82(65,66)67)34(36(52)32(18)27)51-49-26-9-8-22-23(38(26)84(71,72)73)2-1-3-28(22)80(59,60)61;;;;;;;/h1-11,14-17,48-49H,12-13H2,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,43,44,45,46,47);;;;;;;/q;7*+1/p-7 |
InChI Key |
UFAHQQJAGRRXGX-UHFFFAOYSA-G |
SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])NN=C3C(=CC4=CC(=CC(=C4C3=O)NC5=NC(=NC(=N5)NC6=C7C(=C(C=C6)S(=O)(=O)[O-])C=C(C(=NNC8=CC=C(C=C8)S(=O)(=O)CCOS(=O)(=O)[O-])C7=O)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.